3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline
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Overview
Description
3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline is a complex organic compound that features a thiazole ring, an aniline group, and a nitrophenyl group. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The nitrophenyl group can be introduced via nitration of the corresponding phenyl derivative, followed by reduction to the aniline derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization and chromatography to ensure high purity . The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the thiazole or phenyl rings .
Scientific Research Applications
3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrophenyl group may contribute to the compound’s ability to penetrate cell membranes and reach intracellular targets . The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-nitrophenyl derivatives: These compounds share the nitrophenyl group and exhibit similar chemical reactivity.
Thiazole derivatives: Compounds like thiazole and benzothiazole have similar structural features and biological activities.
Uniqueness
3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline is unique due to the combination of the thiazole ring and the nitrophenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Biological Activity
3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline is a complex organic compound notable for its thiazole ring and nitrophenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies, including in vitro assays, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
- Aniline Group : A phenyl group attached to an amino group.
- Nitrophenyl Group : A phenyl group substituted with a nitro group.
This unique combination contributes to the compound's reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives with thiazole rings have demonstrated efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies revealed that certain thiazole derivatives can induce cell cycle arrest in cancer cell lines, suggesting a mechanism of action that inhibits tumor progression. For example, specific thiazole compounds were shown to block the G2/M phase transition in HepG2 liver cancer cells, indicating their potential as anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the nitro group is believed to enhance permeability through cell membranes, while modifications on the thiazole ring can affect enzyme interactions.
Modification | Effect on Activity |
---|---|
Nitro group presence | Increases antimicrobial potency |
Thiazole substitutions | Alters enzyme inhibition profiles |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as acetylcholinesterase, which is relevant for neurodegenerative diseases .
- Cell Cycle Regulation : By inducing cell cycle arrest, it prevents the proliferation of cancer cells, making it a candidate for further development as an anticancer drug .
Case Studies
Several studies highlight the biological efficacy of related compounds:
- Study on Acetylcholinesterase Inhibition : A series of thiazole derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase, showing promising results that suggest potential applications in treating Alzheimer's disease .
- Antimicrobial Evaluation : A comparative study assessed various thiazole derivatives against a panel of bacterial strains, establishing a correlation between structural modifications and antimicrobial effectiveness .
Properties
IUPAC Name |
3-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-10-5-6-11(8-15(10)19(20)21)14-9-22-16(18-14)12-3-2-4-13(17)7-12/h2-9H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIURMUPQPBTQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.